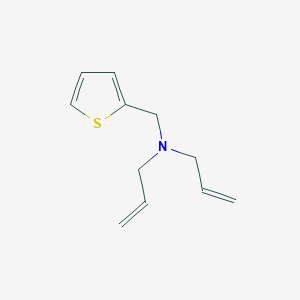

Diallyl-thiophen-2-ylmethylamine

Description

Diallyl-thiophen-2-ylmethylamine is a sulfur-containing amine derivative characterized by a thiophene ring substituted with a methylamine group and two allyl moieties. Thiophene derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

N-prop-2-enyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15NS/c1-3-7-12(8-4-2)10-11-6-5-9-13-11/h3-6,9H,1-2,7-8,10H2 |

InChI Key |

AAYZOHVKVURUEV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(CC=C)CC1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Bis(thiophen-2-ylmethyl)amine

Bis(thiophen-2-ylmethyl)amine (Figure 1) shares structural similarity with Diallyl-thiophen-2-ylmethylamine, differing in the substitution of allyl groups with additional thiophen-2-ylmethyl units. It is synthesized via condensation of 2-thiophenemethylamine with bis(thiophene-2-carboxaldehyde) in the presence of carbon disulfide and ZnSO₄, yielding a dithiocarbamate intermediate .

Thiophen-2-ylmethylamine Derivatives with Different Substituents

Several analogs feature thiophen-2-ylmethylamine backbones with varying substituents:

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Contains a hydroxyl-propyl chain, enhancing hydrophilicity compared to the allyl groups in this compound. This structural difference may influence solubility and metabolic stability in pharmaceutical contexts .

- N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (): Incorporates a naphthalene ring, which could enhance π-π stacking interactions in material science applications. The absence of allyl groups limits its utility in polymer chemistry compared to this compound .

Thiazole-Containing Amine Analogs

Thiazole-based amines, such as 2-[2-dimethylaminomethyl-4-thiazolylmethylthio]ethylamine () and [2-(diethylamino)-2-phenylethyl][(2-methyl-1,3-thiazol-4-yl)methyl]amine (), replace the thiophene ring with a thiazole moiety.

Pharmacological and Physicochemical Properties

Thiophene derivatives are known for their roles in drug discovery, such as in antiviral and anticancer agents. Key considerations for this compound include:

- Metabolic Stability : Allyl moieties are susceptible to oxidative metabolism, which could limit bioavailability compared to saturated alkyl chains in analogs like diphenylethylamine () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.